Sulfadoxine-d4
Description
Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Chemical Biology
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can alter the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). portico.org The basis for the KIE lies in the mass difference between hydrogen and deuterium; deuterium is approximately twice as heavy. portico.orgwikipedia.org This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org
Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond is the rate-determining step in a reaction, the reaction will proceed more slowly with the deuterated compound. portico.org This primary KIE is the most significant, with the rate of a reaction involving a C-H bond typically being 6 to 10 times faster than the same reaction with a C-D bond. wikipedia.org There are also secondary kinetic isotope effects (SKIEs), which occur when the deuterium substitution is not at the site of bond cleavage but on an adjacent atom. wikipedia.org These effects are generally smaller but can still provide useful information for elucidating reaction mechanisms. wikipedia.orgnih.gov
Role of Stable Isotope Labeled Compounds (SILCs) in Modern Drug Discovery and Development Research
Stable Isotope Labeled Compounds (SILCs) are indispensable in contemporary drug discovery and development. simsonpharma.comsymeres.com Their applications span the entire drug development pipeline, from initial discovery to clinical trials. simsonpharma.com
Key roles of SILCs include:
Metabolism and Pharmacokinetic (ADME/PK) Studies: SILCs are used to trace the metabolic fate of a drug within an organism. nih.govsimsonpharma.com By labeling a drug candidate, researchers can identify its metabolites, understand its metabolic pathways, and determine its pharmacokinetic profile, including clearance rates and half-life. symeres.comiris-biotech.de Deuterium labeling, in particular, can be used to improve a drug's pharmacokinetic properties. symeres.comresearchgate.neteurekaselect.com
Quantitative Analysis: One of the most critical applications of SILCs is their use as internal standards in quantitative analysis, particularly in mass spectrometry (MS). nih.goviris-biotech.de Since a deuterated standard is chemically identical to the non-labeled analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. nih.gov This corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification of the drug or metabolite in biological matrices like plasma. nih.govnih.gov
Mechanistic Studies: The kinetic isotope effect introduced by deuterium labeling can be exploited to study reaction mechanisms. symeres.com This helps in understanding the enzymatic processes involved in drug metabolism, such as those mediated by cytochrome P450 enzymes. portico.org
Strategic Significance of Sulfadoxine-d4 as a Deuterated Analogue for Research Applications
This compound is the deuterium-labeled version of Sulfadoxine (B1681781), a sulfonamide antibiotic. medchemexpress.combioscience.co.uk Its primary and most significant role in research is as an internal standard for the highly accurate quantification of Sulfadoxine in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.govnih.gov
In pharmacokinetic studies, researchers need to measure the concentration of a drug and its metabolites over time. A study detailing a method for determining Sulfadoxine and Pyrimethamine (B1678524) levels in human plasma utilized this compound as the internal standard. nih.govnih.gov The deuterated standard was added to plasma samples before processing. Because this compound has a higher mass than the unlabeled Sulfadoxine, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample extraction and analysis. nih.govnih.gov This allows for precise correction of any sample loss or analytical variability, ensuring the reliability of the resulting pharmacokinetic data. nih.gov The use of this compound is therefore crucial for supporting clinical studies that require sensitive and robust analytical methods, especially when only small sample volumes are available. nih.govnih.gov
Below are the chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide nih.gov |
| Molecular Formula | C₁₂H₁₀D₄N₄O₄S bioscience.co.uknih.gov |
| Molecular Weight | 314.35 g/mol bioscience.co.uk |
| CAS Number | 1330266-05-1 bioscience.co.ukcaymanchem.com |
| Appearance | Pale Yellow Solid chemsrc.com |
| Primary Application | Internal standard for quantification of Sulfadoxine caymanchem.compharmaffiliates.com |
The following table provides a summary of the key differences influenced by deuterium substitution.
| Feature | Hydrogen-containing Compound (e.g., Sulfadoxine) | Deuterium-labeled Compound (e.g., this compound) |
| Isotope | Protium (¹H) | Deuterium (²H or D) |
| Bond Strength | Standard C-H bond strength | Stronger C-D bond |
| Vibrational Frequency | Higher vibrational frequency | Lower vibrational frequency |
| Metabolic Rate | Typically faster if C-H bond cleavage is rate-limiting | Typically slower due to the Kinetic Isotope Effect (KIE) portico.org |
| Mass Spectrometry | Lower molecular weight | Higher molecular weight (distinguishable from unlabeled form) nih.gov |
| Primary Use in Research | Therapeutic agent, analyte | Internal standard for quantitative analysis caymanchem.com |
Properties
CAS No. |
1330266-05-1 |
|---|---|
Molecular Formula |
C12H14N4O4S |
Molecular Weight |
314.352 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChI Key |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms |
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |
Origin of Product |
United States |
Synthetic Strategies and Characterization of Deuterated Sulfadoxine
Methodologies for Deuterium (B1214612) Incorporation into Sulfadoxine (B1681781) Scaffolds
The introduction of deuterium into the Sulfadoxine molecule requires specific synthetic strategies that can achieve high levels of isotopic enrichment at designated positions. General approaches to creating deuterated pharmaceuticals often involve either late-stage isotopic exchange on the final molecule or the use of deuterated precursors early in the synthetic route. nih.govresearchgate.net
The selective replacement of hydrogen with deuterium atoms on the Sulfadoxine scaffold can be achieved through various isotopic labeling methods. One common strategy for aromatic compounds is hydrogen-deuterium exchange, which can be catalyzed by acids or metals. In this approach, the parent molecule is exposed to a deuterium source, such as heavy water (D₂O) or deuterated acids, under conditions that promote the exchange of specific protons. The positions most susceptible to exchange are typically those on the aromatic rings.
Another approach involves the chemical reduction of a suitable functional group using a deuterated reducing agent. For instance, a precursor molecule could be designed with a group that can be reduced with a reagent like sodium borodeuteride (NaBD₄) to introduce deuterium atoms into the final structure. Biotransformation processes, utilizing enzymes or microbes, can also be employed to produce deuterated metabolites from a deuterated parent drug. hyphadiscovery.com
A more controlled method for producing Sulfadoxine-d4 involves a bottom-up synthesis using deuterated starting materials. This approach offers greater control over the exact location and number of incorporated deuterium atoms. The synthesis of Sulfadoxine typically involves the condensation of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by the removal of the acetyl protecting group.
For the synthesis of this compound, a plausible pathway would involve the use of a deuterated precursor for the p-aminobenzenesulfonamide portion of the molecule. For example, starting with aniline-d5 (B30001) and performing sulfonation followed by amidation would yield p-aminobenzenesulfonamide-d4. This deuterated intermediate could then be coupled with the non-deuterated pyrimidine (B1678525) component to produce the final this compound molecule. This method ensures that the deuterium labels are confined to the intended phenyl ring.
Spectroscopic and Chromatographic Characterization of this compound for Research Purity
To be used as a reliable internal standard, the identity, purity, and isotopic enrichment of synthesized this compound must be rigorously confirmed. This is accomplished using a combination of chromatographic and spectroscopic techniques.
The primary technique for determining the isotopic enrichment and confirming the mass of this compound is mass spectrometry (MS). The molecular weight of Sulfadoxine is 310.33 g/mol , while the incorporation of four deuterium atoms in place of hydrogen atoms increases the molecular weight to approximately 314.35 g/mol . pharmaffiliates.comekb.eg High-resolution mass spectrometry can precisely measure this mass difference.
Isotopic enrichment is quantified by analyzing the ion cluster in the mass spectrum. The relative abundance of the ion corresponding to this compound (M+4) is compared to the abundances of ions corresponding to the unlabeled compound (M) and partially deuterated variants (M+1, M+2, M+3). For use as an internal standard, the isotopic purity should be high, with the M+4 ion being the predominant species.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed Precursor Ion (m/z) [M+H]⁺ |
|---|---|---|---|
| Sulfadoxine | C₁₂H₁₄N₄O₄S | 310.07 | 311 |
| This compound | C₁₂H₁₀D₄N₄O₄S | 314.10 | 315 |
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for assessing the chemical purity of this compound. nih.gov These techniques separate the compound from any potential impurities or starting materials. Because deuterium substitution has a negligible effect on the polarity of the molecule, this compound co-elutes with unlabeled Sulfadoxine under typical reversed-phase conditions. The method confirms the presence of a single, pure compound. nih.govpharmaresearchlibrary.org
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate, potassium dihydrogen phosphate) with 0.1% formic acid. nih.govpharmaresearchlibrary.org |
| Detection | UV (e.g., 215-254 nm) or Mass Spectrometry (MS). nih.gov |
| Elution Mode | Isocratic or Gradient. nih.gov |
Spectroscopic Methods:
Mass Spectrometry (MS): Beyond confirming molecular weight, tandem mass spectrometry (MS/MS) is used for structural confirmation and quantification. ekb.eg In this technique, the precursor ion is fragmented, and a specific product ion is monitored. For this compound, a characteristic transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 315 to a product ion at m/z 249. nih.gov This specific fragmentation pattern provides a high degree of confidence in the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium atoms.
¹H NMR (Proton NMR): A proton NMR spectrum of this compound would show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, producing a spectrum with signals at chemical shifts corresponding to the sites of isotopic labeling.
¹³C NMR (Carbon-13 NMR): The carbon spectrum will also reflect the deuteration. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to their protonated counterparts.
Through this combination of synthetic strategies and rigorous analytical characterization, high-purity this compound is produced for its critical role as an internal standard in bioanalytical and pharmaceutical research.
Advanced Bioanalytical Method Development and Validation Utilizing Sulfadoxine D4
Principles of Internal Standard Application in Quantitative Bioanalysis Research
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples. nih.govnih.gov The primary role of an IS is to compensate for the potential variability in the analytical process, which can arise from inconsistencies in sample preparation, extraction, injection volume, and instrument response. nih.gov For an IS to be effective, it should ideally be added as early as possible in the analytical workflow to mimic the behavior of the analyte throughout all stages. nih.gov
Stable isotope-labeled internal standards, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are considered the most suitable for quantitative bioanalysis. nih.govjapsonline.com Sulfadoxine-d4, with deuterium atoms replacing hydrogen atoms in the sulfadoxine (B1681781) structure, is an exemplary SIL IS. The key advantage of a SIL IS is that it shares the same chemical and physical properties as its non-labeled counterpart (the analyte). japsonline.com This similarity ensures that both the analyte and the IS are affected in the same way by factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and chromatographic retention. scielo.org.mxshimadzu.com By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved, even in the presence of these variations. nih.gov The use of a SIL IS like this compound is a sophisticated strategy that significantly enhances the accuracy and precision of bioanalytical methods. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
LC-MS/MS has become the preferred technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity. nih.goventomoljournal.com The development of a robust LC-MS/MS method for the quantification of Sulfadoxine using this compound as an internal standard involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.
Optimization of Chromatographic Separation for Deuterated and Undeuterated Analytes
The goal of chromatographic separation in this context is to resolve the analyte and its deuterated internal standard from other matrix components to minimize interference. While complete baseline separation of the analyte and its SIL IS is not always necessary in MS-based detection, ensuring they elute under identical or near-identical conditions is crucial for compensating for matrix effects. nih.gov
For the analysis of Sulfadoxine and this compound, reversed-phase chromatography is commonly employed. A typical setup would utilize a C18 column, which separates compounds based on their hydrophobicity. nih.govjapsonline.comekb.eg The mobile phase often consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govjapsonline.comekb.eg The addition of a modifier like formic acid to the mobile phase helps to improve peak shape and ionization efficiency by ensuring the analytes are in a consistent protonated state. nih.gov
A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of the analytes while maintaining good separation from endogenous matrix components. nih.gov For instance, a published method for the analysis of Sulfadoxine and this compound in human plasma used an ACE® Excel SuperC18 column (50 × 2.1 mm, 1.7 μm) with a gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.8 mL/min. nih.gov The gradient started at 25% acetonitrile, increased to 90%, and then returned to the initial conditions, achieving a total run time of 1.6 minutes. nih.gov
Table 1: Example Chromatographic Conditions for Sulfadoxine and this compound Analysis
| Parameter | Condition |
| Column | ACE® Excel SuperC18 (50 × 2.1 mm, 1.7 μm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Gradient | 25% B (0-0.2 min), 25-40% B (0.2-1.0 min), 40-90% B (1.0-1.1 min), 90% B (1.1-1.5 min), 90-25% B (1.5-1.51 min), 25% B (1.51-1.6 min) |
| Injection Volume | 3 µL |
| Column Temperature | 40 °C |
This table is based on data from a published research article. nih.gov
Mass Spectrometric Parameters: Ionization, Fragmentation Pathways, and Multiple Reaction Monitoring (MRM) Transition Selection
The mass spectrometer is responsible for the detection and quantification of the analytes. For sulfonamides like Sulfadoxine, electrospray ionization (ESI) in the positive ion mode is typically used, as the basic nitrogen atoms in the structure are readily protonated to form [M+H]⁺ ions. nih.goventomoljournal.com
The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection.
For Sulfadoxine, the precursor ion is the protonated molecule at a mass-to-charge ratio (m/z) of 311.3. rsc.org Upon collision-induced dissociation, this precursor ion fragments into several product ions. A common and stable product ion used for quantification is at m/z 245. nih.gov For the deuterated internal standard, this compound, the precursor ion is at m/z 315, reflecting the addition of four deuterium atoms. A corresponding stable product ion is found at m/z 249. nih.gov
The optimization of MS parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) is crucial for maximizing the signal intensity of the selected MRM transitions. nih.gov
Table 2: Optimized Mass Spectrometric Parameters for Sulfadoxine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| Sulfadoxine | 311 | 245 | 60 | 10 | 25 | 10 |
| This compound | 315 | 249 | 60 | 10 | 25 | 10 |
This table presents data from a validated bioanalytical method for Sulfadoxine and its deuterated internal standard. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Related Analytes
While LC-MS/MS is the predominant technique for the analysis of sulfonamides, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the low volatility and polar nature of sulfonamides, derivatization is generally required to convert them into more volatile and thermally stable compounds suitable for GC analysis. rsc.org Common derivatization agents include pentafluorobenzyl (PFB) bromide. rsc.org
A study on the GC-MS analysis of acetazolamide, another sulfonamide, demonstrated that derivatization with PFB bromide allowed for sensitive detection using negative-ion chemical ionization (NICI). rsc.org While there is a lack of specific published research detailing a GC-MS method for this compound, the general principles of sulfonamide analysis by GC-MS suggest its potential feasibility. A commercial supplier of Sulfadoxine-d3 indicates its suitability for GC applications. sigmaaldrich.com A hypothetical GC-MS method for Sulfadoxine would likely involve a derivatization step followed by separation on a low-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase. researchgate.net The mass spectrometer would then be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analyte and its deuterated internal standard.
Rigorous Method Validation Parameters in Academic Research Settings
The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose. ekb.eg In academic research, as in regulated environments, method validation should encompass several key parameters to ensure the reliability of the generated data. These parameters typically include selectivity, linearity, accuracy, precision, recovery, and stability. ekb.eg
Evaluation of Analytical Selectivity and Matrix Effects with Isotope-Labeled Standards
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. The use of highly selective MRM transitions in LC-MS/MS contributes significantly to the method's selectivity.
The matrix effect is a major concern in LC-MS/MS bioanalysis and refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix. scielo.org.mxacgpubs.org Stable isotope-labeled internal standards like this compound are the most effective tools for compensating for matrix effects. scielo.org.mxacgpubs.org Since the SIL IS co-elutes with the analyte and has nearly identical ionization properties, any matrix-induced changes in ionization efficiency should affect both the analyte and the IS to the same extent, thus keeping their response ratio constant. scielo.org.mx
The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological sample) to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
An MF of 1 indicates no matrix effect, while an MF < 1 suggests ion suppression and an MF > 1 indicates ion enhancement. The use of a SIL IS helps to normalize these variations. In a study analyzing various sulfonamides in milk using isotope dilution mass spectrometry, matrix effects ranging from 12% signal suppression to 11% signal enhancement were observed. acgpubs.org Despite these effects, the use of SIL internal standards and matrix-matched calibration curves allowed for accurate quantification. acgpubs.org
Interestingly, one study noted that the widely used method for matrix effect evaluation proposed by Matuszewski and colleagues might not be reliable when using this compound, suggesting that under certain conditions, the behavior of the analyte and its SIL IS might not be perfectly identical, a nuance that highlights the complexity of bioanalytical method validation. nih.gov
Table 3: Representative Data for Matrix Effect Evaluation of Sulfonamides
| Compound | Matrix Factor (MF) | IS-Normalized MF |
| Sulfonamide A | 0.85 (15% Suppression) | 1.02 |
| Sulfonamide B | 1.10 (10% Enhancement) | 0.99 |
| Sulfonamide C | 0.78 (22% Suppression) | 1.01 |
This is a representative table illustrating the principle of matrix effect evaluation and the corrective power of an internal standard. Actual values would be specific to the analyte, matrix, and analytical method.
Precision, Accuracy, and Reproducibility in Quantitative Research Assays
The validation of a bioanalytical method rigorously assesses its precision, accuracy, and reproducibility to ensure that the data generated is reliable. The incorporation of this compound as an internal standard is instrumental in achieving the stringent requirements for these metrics.
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Assays are evaluated for intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days).
Accuracy refers to the closeness of the mean test results to the true or accepted reference value. It is often determined by analyzing samples spiked with a known concentration of the analyte and is expressed as percent recovery or trueness.
Reproducibility is the ability of a method to produce consistent results over time and in different laboratories, a key aspect of which is inter-day precision.
In quantitative assays for sulfadoxine utilizing its deuterated internal standard, high levels of precision and accuracy are consistently reported. For instance, a method for analyzing sulfadoxine in dried blood spots (DBS) demonstrated excellent trueness, ranging from -12.1% to +11.1%, and precision between 1.4% and 15.0%. researchgate.net Another study analyzing sulfadoxine in porcine oral fluid reported coefficients of variation for repeatability at less than 10% and for within-laboratory reproducibility at less than 15%. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical for achieving such performance, as it effectively compensates for variations in sample handling and instrument response. lcms.czresearchgate.net
| Parameter | Matrix | Finding | Source |
|---|---|---|---|
| Precision (CV%) | Dried Blood Spot (DBS) | 1.4% – 15.0% | researchgate.net |
| Accuracy (Trueness) | Dried Blood Spot (DBS) | -12.1% to +11.1% | researchgate.net |
| Precision (Repeatability CV%) | Porcine Oral Fluid | <10% | nih.gov |
| Precision (Reproducibility CV%) | Porcine Oral Fluid | <15% | nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Sample Analysis
Establishing the sensitivity of a bioanalytical method involves determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. nih.gov This is the most critical sensitivity parameter for quantitative assays.
These limits are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), as recommended by the International Council for Harmonisation (ICH). sepscience.com For example, the LOD can be estimated as 3.3σ/S and the LOQ as 10σ/S. sepscience.com The use of this compound helps to stabilize the signal at low concentrations, allowing for the reliable determination of low LOD and LOQ values. Research has demonstrated the ability to quantify sulfadoxine at very low levels, with one method reporting an LOQ of 2 ng/mL in dried blood spots. researchgate.net Another study established an LOQ range of 2–10 µg/L for sulfadoxine in oral fluid. nih.gov
| Parameter | Matrix | Value | Source |
|---|---|---|---|
| Limit of Quantification (LOQ) | Dried Blood Spot (DBS) | 2 ng/mL | researchgate.net |
| Limit of Detection (LOD) | Porcine Oral Fluid | 1–5 µg/L | nih.gov |
| Limit of Quantification (LOQ) | Porcine Oral Fluid | 2–10 µg/L | nih.gov |
Assessment of Analyte Recovery and Stability in Research Matrices
A comprehensive method validation includes the assessment of analyte recovery from the biological matrix and the stability of the analyte under various storage and handling conditions.
Analyte Recovery evaluates the efficiency of the sample extraction procedure. It compares the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration. High and consistent recovery is desirable. Methods using this compound as an internal standard report excellent recovery for sulfadoxine. A UHPLC-MS/MS method for determining sulfadoxine in human plasma reported a mean recovery of 94.3% with a standard deviation of 3.2%. nih.govnih.gov Another validated method showed analyte recovery in the range of 87.6% to 107%. nih.gov The internal standard corrects for any minor, unavoidable losses during the extraction process.
| Parameter | Matrix | Finding | Source |
|---|---|---|---|
| Mean Recovery | Human Plasma | 94.3% ± 3.2% | nih.govnih.gov |
| Recovery Range | Porcine Oral Fluid | 87.6% – 107% | nih.gov |
Analyte Stability is crucial to ensure that the measured concentration reflects the true concentration in the sample at the time of collection. Stability is evaluated under various conditions that mimic sample handling and storage, including:
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period relevant to sample processing time.
Long-Term Stability: Determines how long samples can be stored at a specific temperature (e.g., -70°C) without degradation.
Autosampler Stability: Confirms that the processed sample remains stable in the autosampler vial until analysis.
Validation studies have confirmed the stability of sulfadoxine under these various conditions when analyzed using methods with this compound. nih.govnih.govijpsonline.com For example, sulfadoxine was found to be stable in dried blood spot samples when stored for 24 hours at both room temperature and 37°C, demonstrating the robustness of this sampling and analytical approach. researchgate.net
Applications of Sulfadoxine D4 in Mechanistic and Pre Clinical Research Studies
In Vitro Drug Metabolism Pathway Elucidation Using Deuterated Tracers
The use of deuterated tracers like Sulfadoxine-d4 is fundamental in mapping the metabolic fate of a drug candidate. By introducing a compound with a known isotopic label into biological systems, researchers can accurately track its transformation into various metabolites.
Identification of Phase I and Phase II Metabolites in Microsomal and Cellular Systems
In vitro systems, such as human liver microsomes and cultured hepatocytes, are routinely used to predict in vivo metabolism. When this compound is incubated with these systems, the resulting metabolites retain the deuterium (B1214612) label, facilitating their identification by mass spectrometry.
Phase I metabolism of sulfadoxine (B1681781) is known to involve oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes. The use of this compound allows for the unambiguous identification of oxidative metabolites. For instance, hydroxylation of the aromatic ring would result in a deuterated hydroxylated metabolite, easily distinguishable from endogenous compounds in the complex biological matrix.
Phase II metabolism of sulfadoxine predominantly involves N-acetylation, catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), and to a lesser extent, glucuronidation by UDP-glucuronosyltransferases (UGTs). silantes.comportico.org When this compound is used, the resulting N-acetyl-Sulfadoxine and Sulfadoxine-N-glucuronide will be deuterated. This allows for precise quantification and structural elucidation of these conjugates, even at low concentrations.
Table 1: Hypothetical Phase I and Phase II Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite | Metabolic Reaction | Enzyme Family | Mass Shift from Parent (d4) |
| Hydroxy-Sulfadoxine-d4 | Aromatic Hydroxylation | Cytochrome P450 | +16 Da |
| N-acetyl-Sulfadoxine-d4 | N-Acetylation | N-acetyltransferase 2 | +42 Da |
| Sulfadoxine-N-glucuronide-d4 | N-Glucuronidation | UDP-glucuronosyltransferase | +176 Da |
This table presents hypothetical data to illustrate the identification of metabolites. The mass shift is indicative of the chemical modification during metabolism.
Characterization of Metabolic Stability and Enzyme Kinetics in Isolated Biological Systems
The metabolic stability of a drug is a critical parameter that influences its half-life and dosing regimen. juniperpublishers.com In vitro metabolic stability assays using human liver microsomes can determine the intrinsic clearance of a compound. acs.org By incubating this compound with liver microsomes and monitoring its disappearance over time using LC-MS/MS, a precise rate of metabolism can be determined. The deuterium label provides a clear and specific signal for quantification, free from interference from other compounds in the assay.
Furthermore, the use of deuterated compounds can provide insights into the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower rate of bond cleavage by metabolic enzymes. researchgate.net This can result in a lower intrinsic clearance compared to the non-deuterated parent drug.
Enzyme kinetics studies, which determine parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for understanding the affinity of an enzyme for a drug and its metabolic capacity. nih.gov Using this compound as a substrate with specific recombinant drug-metabolizing enzymes (e.g., individual CYP or NAT2 isoforms) allows for the precise determination of these kinetic parameters. The specific detection of the deuterated substrate and its metabolites ensures accurate kinetic modeling.
Table 2: Illustrative Enzyme Kinetic Parameters for the N-Acetylation of Sulfadoxine and this compound by Recombinant Human NAT2
| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Sulfadoxine | 150 | 25 | 0.167 |
| This compound | 155 | 22 | 0.142 |
This table contains illustrative data to demonstrate how enzyme kinetics for the deuterated and non-deuterated compound would be presented. A slight decrease in the intrinsic clearance for the deuterated compound might be observed due to the kinetic isotope effect.
Research on Drug-Drug Interaction Mechanisms via Stable Isotope Tracers
Drug-drug interactions (DDIs) are a major concern in clinical practice and drug development. Stable isotope tracers like this compound are powerful tools for investigating the mechanisms of DDIs, particularly those involving the inhibition or induction of drug-metabolizing enzymes. capes.gov.br
To assess the potential of a new chemical entity (NCE) to inhibit the metabolism of sulfadoxine, a cocktail incubation approach can be used. In this setup, human liver microsomes are incubated with this compound (as the victim drug) in the presence and absence of the NCE (as the perpetrator drug). The formation of a specific deuterated metabolite of sulfadoxine is then monitored. A decrease in the formation of the deuterated metabolite in the presence of the NCE would indicate inhibition of the metabolic pathway. The use of the deuterated substrate allows for its co-administration with the non-labeled NCE, with subsequent specific detection of the metabolite of interest by mass spectrometry, avoiding analytical interference.
Investigation of Drug Transport Mechanisms in In Vitro and Ex Vivo Models
The movement of drugs across biological membranes is often mediated by transporter proteins. Understanding these transport mechanisms is crucial for predicting a drug's absorption, distribution, and excretion. This compound can be employed as a tracer to investigate these processes in various in vitro and ex vivo models.
Permeability Studies Across Biological Barriers in Cellular Models
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drugs. nih.govmedtechbcn.com To assess the permeability of sulfadoxine, Caco-2 cells are grown on a semi-permeable membrane, creating an apical (luminal) and a basolateral (blood) side.
This compound is added to the apical side, and its appearance on the basolateral side is measured over time. The use of the deuterated form allows for accurate quantification by LC-MS/MS, even at very low concentrations, and helps to distinguish the test compound from any endogenous substances. The apparent permeability coefficient (Papp) can then be calculated, providing an estimate of the drug's intestinal absorption.
Table 3: Representative Caco-2 Permeability Data for this compound
| Direction of Transport | Initial Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 10 | 5.2 | 2.1 |
| Basolateral to Apical (B-A) | 10 | 11.0 |
This table provides representative data from a Caco-2 permeability assay. An efflux ratio greater than 2 is often indicative of active efflux.
Elucidation of Transporter-Mediated Uptake and Efflux Processes
To investigate the role of specific transporters in the disposition of sulfadoxine, cell lines overexpressing individual transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can be utilized. researchgate.netnih.gov
By comparing the transport of this compound across a monolayer of parental cells (with no transporter overexpression) versus the transfected cells, the contribution of that specific transporter to the uptake or efflux of the drug can be determined. For example, a significantly higher efflux ratio in MDR1-overexpressing cells compared to parental cells would indicate that sulfadoxine is a substrate of P-gp. The use of a stable isotope-labeled substrate like this compound is advantageous in these assays as it allows for precise and sensitive quantification, which is essential for accurately determining transport kinetics. Quantitative proteomics, which can also utilize stable isotope labeling, can be employed to determine the absolute abundance of these transporters in the cellular models, further refining the understanding of the transport process. nih.govmdpi.com
: Protein Binding and Ligand-Receptor Interaction Studies for Research Purposes
The use of isotopically labeled compounds, such as this compound, is a sophisticated approach in pre-clinical research to elucidate the intricacies of drug-protein and drug-receptor interactions. While research may not always be published on the deuterated version specifically, the principles of its application are well-established in pharmacology and medicinal chemistry. The deuterium atoms in this compound serve as a stable isotopic label, providing a powerful tool for detailed mechanistic studies without significantly altering the compound's fundamental chemical properties. scispace.com
In the context of protein binding, this compound is instrumental in precisely quantifying the extent and affinity of binding to plasma proteins, such as human serum albumin (HSA). tandfonline.com Understanding the binding to plasma proteins is crucial as it affects the drug's distribution, metabolism, and availability at the target site. Studies on the parent compound, sulfadoxine, have shown that it binds to human serum albumin with a moderate affinity. tandfonline.comresearchgate.net Hydrophobic interactions have been identified as the primary force driving this complex formation. tandfonline.comresearchgate.net
One of the key research applications of this compound is in the detailed investigation of its interaction with its therapeutic target, the enzyme dihydropteroate (B1496061) synthase (DHPS) in Plasmodium falciparum. patsnap.compnas.org Sulfadoxine acts as a competitive inhibitor, mimicking the natural substrate, para-aminobenzoic acid (PABA), and binding to the active site of DHPS. patsnap.commdpi.com This inhibition blocks the synthesis of folic acid, which is essential for the parasite's DNA synthesis and survival. patsnap.com
Molecular docking and structural studies have been employed to identify the key amino acid residues within the DHPS active site that interact with sulfadoxine. mdpi.comnih.gov However, the emergence of drug resistance, linked to mutations in the DHPS gene, has necessitated a deeper understanding of these interactions. pnas.orgnih.gov Research has shown that specific point mutations can reduce the binding affinity of sulfadoxine to the enzyme, thereby diminishing its inhibitory effect. nih.govmalariaworld.org For instance, molecular docking studies have indicated that certain mutations can lead to a reduction in the binding affinity of sulfadoxine to the mutated DHPS enzyme. nih.gov
The use of this compound in these studies can offer several advantages. For example, in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, the deuterium label can help to precisely map the binding site and characterize the conformational changes in the protein upon ligand binding. clearsynth.com Hydrogen-Deuterium Exchange (HDX) mass spectrometry is a particularly powerful technique where the exchange rates of amide protons in the protein backbone with deuterium from the solvent are measured. nih.govacs.org The binding of a ligand like this compound can alter these exchange rates in specific regions of the protein, thereby revealing the binding interface and allosteric effects. nih.gov
Furthermore, the replacement of hydrogen with deuterium can subtly influence the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. plos.org This can lead to small but measurable changes in binding affinity. Studying these isotopic effects with this compound can provide a deeper, quantum-mechanical insight into the nature of the ligand-receptor interaction. plos.org
Below are interactive data tables summarizing key findings from research on sulfadoxine's protein binding and receptor interactions.
Table 1: Binding Parameters of Sulfadoxine with Human Serum Albumin (HSA)
| Parameter | Value | Experimental Conditions | Primary Binding Force | Reference |
| Binding Affinity (Ka) | 3.39 x 10⁴ M⁻¹ | 300 K | Hydrophobic interactions | tandfonline.comresearchgate.net |
| Enthalpy Change (ΔH) | +5.25 kJ mol⁻¹ | 300 K | - | tandfonline.comresearchgate.net |
| Entropy Change (ΔS) | +104.42 J mol⁻¹ K⁻¹ | 300 K | - | tandfonline.comresearchgate.net |
Table 2: Key Amino Acid Residues in P. falciparum Dihydropteroate Synthase (DHPS) Involved in Sulfadoxine Binding and Resistance
| Amino Acid Position | Wild-Type Residue | Common Resistant Mutant | Predicted Impact of Mutation on Sulfadoxine Binding | Reference |
| 437 | Alanine | Glycine | Loss of hydrophobic interaction, reducing binding affinity | nih.gov |
| 540 | Lysine | Glutamate | Reorientation of other contact residues, moderately altering the binding site | nih.gov |
| 581 | Alanine | Glycine | Similar disruption to the binding site as A437G | nih.gov |
| 613 | Alanine | Serine/Threonine | Can affect the stability of the protein-drug interaction | mdpi.comcapes.gov.br |
Computational and Pharmacometric Modeling Methodologies Informed by Deuterated Data
Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches in Pre-clinical Translational Research
PBPK modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs based on the physiology of the organism and the physicochemical properties of the compound. phinc-modeling.com It is a cornerstone of translating preclinical findings to human studies. frontiersin.orgfrontiersin.org
Integration of In Vitro Metabolism and Transport Data from Deuterated Analogue Studies
The primary advantage of using a compound like Sulfadoxine-d4 is to investigate the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it can be harder for metabolic enzymes to break. informaticsjournals.co.in If a drug's metabolism is slowed at the site of deuteration, it confirms that this position is a key "metabolic hotspot."
In vitro studies using liver microsomes from preclinical species (e.g., rats or monkeys) can quantify this effect. By incubating both Sulfadoxine (B1681781) and this compound and measuring the rate of metabolite formation, researchers can derive precise data on the contribution of specific metabolic pathways. researchgate.net For Sulfadoxine, which undergoes acetylation and glucuronidation, deuteration could help determine the rate-limiting step in its breakdown. nih.govresearchgate.net This empirical data is then integrated into the PBPK model to define metabolic clearance parameters with much higher confidence than predictions based on structure alone.
Hypothetical In Vitro Metabolism Data for Sulfadoxine vs. This compound in Rat Liver Microsomes
| Compound | Metabolic Pathway | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Sulfadoxine | N-acetylation | 150 | N/A |
| This compound | N-acetylation | 145 | 1.03 |
| Sulfadoxine | Ring Hydroxylation | 45 | N/A |
This table illustrates how deuteration at a site of hydroxylation significantly slows metabolism, indicating it as a primary metabolic pathway, whereas it has a negligible effect on N-acetylation.
Prediction of Drug Distribution and Elimination in Non-human Biological Systems
Once the metabolic parameters are refined using data from this compound, the PBPK model can more accurately predict the drug's fate in a whole-animal system. ru.nl PBPK models consist of compartments representing different organs and tissues, connected by blood flow. frontiersin.org By incorporating the improved in vitro data, the model's predictions for key pharmacokinetic parameters like total body clearance, elimination half-life, and tissue-specific concentrations become more reliable. frontiersin.orgresearchgate.net This allows for better in silico simulation of how the drug will behave in preclinical species, reducing the need for extensive animal testing and providing a stronger basis for predicting human pharmacokinetics. phinc-modeling.comfrontiersin.org
Population Pharmacokinetic (PopPK) Modeling for Variability Characterization in Research Cohorts (Non-clinical)
Population Pharmacokinetic (PopPK) analysis is a statistical method used to quantify the variability in drug concentrations among subjects in a target population. allucent.comtg.org.au In a preclinical setting, PopPK can be used to analyze data from multiple toxicology or efficacy studies, even when sampling is sparse. researchgate.netnih.gov
Quantitative Structure-Activity/Metabolism Relationship (QSAR/SMR) Studies Aided by Deuterated Analogues
QSAR and Quantitative Structure-Metabolism Relationship (SMR) studies aim to build models that predict the biological activity or metabolic fate of a compound based on its physicochemical properties and structural features. researchgate.netderpharmachemica.com Deuteration offers a unique tool for these models because it creates a minimal structural change that can lead to a significant change in metabolic rate. nih.gov
When developing a QSAR/SMR model, descriptors such as lipophilicity, electronic properties, and steric factors are correlated with activity or metabolism. ulisboa.pt Including a pair of compounds like Sulfadoxine and this compound provides a highly specific data point. If the model is designed to predict metabolic stability, the observed difference in stability between the two compounds can be used to validate the importance of C-H bond cleavage in the metabolic process. This helps to refine the model's predictive power for new, structurally related compounds.
Illustrative Data for a QSAR/SMR Model
| Compound | Molecular Descriptor (e.g., Energy of C-X bond) | Predicted Metabolic Stability (t½, min) | Observed Metabolic Stability (t½, min) |
|---|---|---|---|
| Sulfadoxine | C-H Bond Energy | 60 | 55 |
This table shows how the distinct bond energy of the C-D bond in this compound can be used as a descriptor to build and validate a model that predicts metabolic half-life.
In Silico Prediction and Simulation of Metabolic Pathways and Drug Disposition
In silico tools, including docking software and quantum mechanics models, are increasingly used to predict which parts of a molecule are most susceptible to metabolism (metabolic "hotspots"). nih.govresearchgate.net However, these predictions require experimental validation. Data from deuterated analogues like this compound are ideal for this purpose.
If an in silico platform predicts that a specific hydrogen atom on the Sulfadoxine molecule is a primary site of metabolism, this hypothesis can be directly tested. researchgate.net Synthesizing this compound with deuterium at that specific position and then running an in vitro metabolism assay provides a clear answer. If the metabolism is significantly slowed, it validates the in silico prediction. nih.gov This validation increases confidence in the model's ability to accurately predict metabolic pathways for other drug candidates, streamlining the drug discovery process. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Sulfadoxine |
| This compound |
| Pyrimethamine (B1678524) |
Emerging Research Directions and Methodological Challenges in Sulfadoxine D4 Research
Advancements in High-Throughput Bioanalytical Platforms for Deuterated Compounds
The landscape of bioanalysis for deuterated compounds, including Sulfadoxine-d4, is rapidly evolving with the advent of high-throughput platforms. These advancements are critical for processing large volumes of samples efficiently, a necessity in comprehensive pharmacokinetic and metabolic studies. A key driver in this evolution is the integration of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS). nih.gov This combination allows for rapid and sensitive quantification of deuterated analytes in complex biological matrices. nih.govlcms.cz
The use of sub-2 µm LC columns in UHPLC systems significantly enhances column efficiency and resolution, leading to improved assay sensitivity and reduced analytical times. nih.gov For instance, a method developed for the simultaneous determination of sulfadoxine (B1681781) and pyrimethamine (B1678524) in microvolume plasma samples utilized a 5 µL sample volume, demonstrating the high sensitivity of modern UHPLC-MS/MS systems. nih.gov In this method, this compound served as an internal standard, highlighting the crucial role of deuterated analogues in ensuring analytical accuracy. nih.gov The precursor-to-product ion transition for this compound was m/z 315→249, which was used for its quantification. nih.gov
Furthermore, the development of high-throughput extraction techniques, such as simple protein precipitation, facilitates streamlined sample preparation, which is often a bottleneck in bioanalysis. nih.govresearchgate.net The ability to automate these extraction processes further enhances the throughput, making it feasible to analyze thousands of clinical samples in a reasonable timeframe. nih.govresearchgate.net These advancements are not only improving the efficiency of drug analysis but are also enabling more detailed investigations into the pharmacokinetic profiles of deuterated compounds. nih.govijpsonline.com
Below is a table summarizing the advancements in high-throughput bioanalytical platforms.
| Technology | Advancement | Impact on Deuterated Compound Analysis |
| UHPLC-MS/MS | Integration of ultra-high-performance liquid chromatography with tandem mass spectrometry. | Enables rapid, sensitive, and accurate quantification of compounds like this compound in small sample volumes. nih.govlcms.cz |
| Sub-2 µm LC Columns | Use of smaller particle size columns in liquid chromatography. | Increases column efficiency, resolution, and sensitivity, while reducing analysis time. nih.gov |
| Automated Sample Preparation | Development of high-throughput extraction techniques like protein precipitation. | Streamlines the sample cleanup process, reduces manual error, and increases overall throughput. nih.govresearchgate.net |
Application of Deuterated Standards in Multi-Omics Research for Systems-Level Understanding
Deuterated internal standards, such as this compound, are indispensable tools in multi-omics research, providing the precision and accuracy required for a systems-level understanding of biological processes. clearsynth.combiologists.com In fields like proteomics and lipidomics, where comprehensive analysis of complex biological samples is the goal, deuterated standards serve as crucial reference points for quantification and data normalization. nih.govbiorxiv.org
In quantitative proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. While not directly involving this compound, the principles are transferable. The use of deuterated standards helps to correct for variability introduced during sample preparation and analysis, ensuring that observed differences in protein or metabolite levels are biological and not technical artifacts. clearsynth.com
In lipidomics, deuterated lipid standards are added to samples to enable accurate quantification of various lipid species. biorxiv.org This approach was utilized in a multi-omics study of diabetic pig lungs, where a suite of deuterated standards was used to calibrate and quantify oxylipins and polyunsaturated fatty acids. biologists.comnih.gov This allowed for the identification of significant alterations in lipid metabolism, contributing to a deeper understanding of the disease's pulmonary complications. biologists.comnih.gov
The table below outlines the applications of deuterated standards in multi-omics research.
| Omics Field | Application of Deuterated Standards | Contribution to Systems-Level Understanding |
| Proteomics | Used as internal standards for accurate protein quantification. | Enables reliable identification of differentially expressed proteins and pathway perturbations. nih.gov |
| Lipidomics | Employed for the precise quantification of various lipid species. | Facilitates the characterization of lipid metabolism and its dysregulation in disease states. biologists.combiorxiv.org |
| Metabolomics | Serve as internal standards to correct for matrix effects and ensure accurate metabolite quantification. | Allows for the robust identification of metabolic biomarkers and pathways. clearsynth.com |
Challenges in Synthesis and Isotopic Purity for Complex Deuterated Molecules
The synthesis of complex deuterated molecules like this compound presents significant challenges, primarily centered around achieving high isotopic purity and controlling the site of deuteration. simsonpharma.comoaepublish.com While deuterated compounds are invaluable research tools, their synthesis can be complex and costly. simsonpharma.comresolvemass.ca
One of the main hurdles is the potential for H/D (hydrogen/deuterium) exchange during synthetic transformations, which can lead to a reduction in isotopic enrichment and the introduction of deuterium (B1214612) at unintended positions. azimuth-corp.com The selection of reagents and reaction conditions is therefore critical to minimize these unwanted exchanges. azimuth-corp.com For instance, the synthesis of a fully deuterated target structure with high enrichment levels often requires careful planning and the use of specialized, and often expensive, deuterium-rich starting materials. azimuth-corp.com
The complexity of the target molecule itself dictates the difficulty of its deuterated synthesis. oaepublish.com Molecules with multiple potential sites for deuteration or those that are sensitive to the reaction conditions required for deuterium incorporation pose significant synthetic challenges. oaepublish.comeuropa.eu Methods for deuterium labeling include direct exchange with deuterium oxide (D2O), the use of deuterated reagents, and metal-catalyzed hydrogenation with deuterium gas (D2). simsonpharma.comresolvemass.ca Each method has its own set of challenges regarding selectivity and efficiency. oaepublish.com
Ensuring high isotopic purity is another major challenge. The final product must be thoroughly analyzed to confirm the level and location of deuterium incorporation. This often requires sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.com The presence of even small amounts of the non-deuterated isotopologue can interfere with certain applications, making high isotopic purity a critical quality attribute. lgcstandards.com
The table below summarizes the key challenges in the synthesis of complex deuterated molecules.
| Challenge | Description |
| H/D Exchange | Unwanted exchange of deuterium for hydrogen during synthesis, leading to reduced isotopic purity. azimuth-corp.com |
| Site Selectivity | Difficulty in controlling the specific positions where deuterium is incorporated into the molecule. oaepublish.com |
| Cost and Availability of Starting Materials | High cost and limited availability of deuterium-rich precursors. resolvemass.caazimuth-corp.com |
| Complexity of Synthesis | The need for sophisticated and often multi-step synthetic routes to achieve the desired deuteration pattern. simsonpharma.comeuropa.eu |
| Analytical Characterization | Requirement for advanced analytical techniques to verify isotopic purity and the precise location of deuterium atoms. simsonpharma.com |
Future Prospects for Deuterated Analogues in Advancing Fundamental Pharmacological Research
Deuterated analogues, including compounds like this compound, hold significant promise for advancing fundamental pharmacological research. nih.govresearchgate.net The "deuterium switch," or the strategic replacement of hydrogen with deuterium, can subtly but powerfully alter a drug's metabolic profile, leading to improved pharmacokinetic properties. nih.govgabarx.com This kinetic isotope effect (KIE) can slow the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond, which is stronger than a carbon-hydrogen bond. gabarx.com
Deuterated compounds will continue to be essential tools for elucidating drug metabolism pathways. simsonpharma.com By using deuterated analogues as tracers, researchers can track the metabolic fate of a drug and identify its various metabolites with high precision using mass spectrometry. acs.org This information is crucial for understanding a drug's mechanism of action and potential for drug-drug interactions.
Furthermore, the development of more efficient and cost-effective methods for synthesizing deuterated compounds will broaden their accessibility and application in research. simsonpharma.com As synthetic methodologies improve, it may become feasible to create libraries of deuterated analogues of a lead compound, each with a different deuteration pattern. nih.gov Screening these libraries could rapidly identify the analogue with the most favorable pharmacokinetic profile, accelerating the drug discovery process. nih.gov
The table below outlines the future prospects for deuterated analogues in pharmacology.
| Future Prospect | Description |
| Novel Drug Candidate Optimization | Applying deuteration to new chemical entities to enhance metabolic stability and improve pharmacokinetic profiles from an early stage of development. nih.gov |
| Elucidation of Metabolic Pathways | Using deuterated analogues as tracers to precisely map the metabolic fate of drugs and identify metabolites. simsonpharma.comacs.org |
| Metabolic Switching Prediction | Developing screening methods to predict and control how deuteration alters metabolic pathways. nih.gov |
| Improved Therapeutic Outcomes | Creating drugs with enhanced efficacy, safety, and tolerability through strategic deuteration. researchgate.netgabarx.com |
Q & A
Q. What are the key structural and isotopic characteristics of Sulfadoxine-d4, and how do they influence its application in pharmacokinetic studies?
this compound, a deuterated analog of sulfadoxine, contains four deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS). Structural verification requires nuclear magnetic resonance (NMR) and high-resolution MS to confirm isotopic purity (>98%) and positional labeling . Methodologically, researchers must validate deuteration stability under experimental conditions (e.g., pH, temperature) to ensure no isotopic exchange occurs during sample preparation, which could compromise quantitative accuracy .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and what validation parameters are critical?
Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Key validation steps include:
- Linearity : Calibration curves spanning expected concentration ranges (e.g., 1–1000 ng/mL).
- Matrix effects : Assess ion suppression/enhancement using post-column infusion.
- Recovery : Compare spiked samples with solvent standards. Deuterated internal standards like this compound mitigate matrix effects, but cross-talk between analyte and internal standard transitions must be ruled out via spectral analysis .
Advanced Research Questions
Q. How can researchers address experimental design challenges when using this compound in metabolic stability assays with conflicting deuterium isotope effects (DIEs)?
DIEs may alter enzymatic kinetics, leading to discrepancies between in vitro and in vivo metabolic rates. To minimize bias:
- Control experiments : Compare metabolic profiles of non-deuterated sulfadoxine and this compound under identical conditions.
- Isotope positioning : Ensure deuterium atoms are placed at metabolically inert sites (e.g., aromatic positions) to reduce kinetic isotope effects.
- Statistical modeling : Use multivariate analysis to isolate DIE contributions from other variables (e.g., CYP450 enzyme variability) .
Q. What methodological strategies resolve data contradictions arising from isotopic interference in this compound-based tracer studies?
Contradictions may stem from deuterium-induced shifts in chromatographic retention times or fragmentation patterns. Solutions include:
- Chromatographic optimization : Adjust mobile phase gradients to separate sulfadoxine and this compound peaks.
- High-resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to distinguish isotopic clusters.
- Cross-validation : Confirm results using alternative internal standards (e.g., ¹³C-labeled analogs) .
Q. How should researchers design studies to investigate this compound’s role in environmental fate or antimicrobial resistance (AMR) studies?
For environmental studies:
- Sampling protocols : Use isotopically labeled spikes in soil/water matrices to track degradation pathways via MS/MS.
- Control groups : Include non-deuterated sulfadoxine to differentiate biotic/abiotic degradation mechanisms. For AMR research:
- Dose-response assays : Compare minimum inhibitory concentrations (MICs) of sulfadoxine and this compound to assess isotopic impact on bacterial susceptibility.
- Genomic analysis : Pair pharmacokinetic data with resistance gene expression profiling (e.g., sul1, sul2) .
Methodological Best Practices
- Replication : Follow guidelines from to document experimental procedures in sufficient detail for independent verification. Raw data (e.g., chromatograms, spectral libraries) should be archived in supplementary materials.
- Data interpretation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overgeneralization .
- Conflict resolution : For contradictory findings, apply systematic reviews (e.g., PRISMA) to evaluate evidence quality and contextualize results within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
